molecular formula C24H36Cl2N2O2S B14711803 1-Propanone, 3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride CAS No. 21263-10-5

1-Propanone, 3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride

Cat. No.: B14711803
CAS No.: 21263-10-5
M. Wt: 487.5 g/mol
InChI Key: DPEMSRQYYFUVIB-UHFFFAOYSA-N
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Description

1-Propanone, 3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the beta-isobutoxyphenethyl group, and finally the attachment of the 2-methyl-1-(2-thienyl) group. Common reagents used in these reactions include alkyl halides, amines, and thiophene derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, with considerations for waste management and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the thiophene moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The beta-isobutoxyphenethyl group may enhance its binding affinity, while the piperazine ring can modulate its pharmacokinetic properties. The thiophene moiety may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanone, 3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-furyl)-, dihydrochloride
  • 1-Propanone, 3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-pyridyl)-, dihydrochloride

Uniqueness

Compared to similar compounds, 1-Propanone, 3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride may exhibit unique properties due to the presence of the thiophene ring, which can influence its electronic and steric characteristics. This can result in distinct pharmacological profiles and reactivity patterns.

Properties

CAS No.

21263-10-5

Molecular Formula

C24H36Cl2N2O2S

Molecular Weight

487.5 g/mol

IUPAC Name

2-methyl-3-[4-[1-[(2-methylpropan-2-yl)oxy]-2-phenylethyl]piperazin-1-yl]-1-thiophen-2-ylpropan-1-one;dihydrochloride

InChI

InChI=1S/C24H34N2O2S.2ClH/c1-19(23(27)21-11-8-16-29-21)18-25-12-14-26(15-13-25)22(28-24(2,3)4)17-20-9-6-5-7-10-20;;/h5-11,16,19,22H,12-15,17-18H2,1-4H3;2*1H

InChI Key

DPEMSRQYYFUVIB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)C(CC2=CC=CC=C2)OC(C)(C)C)C(=O)C3=CC=CS3.Cl.Cl

Origin of Product

United States

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